
Cdc7-IN-1
Overview
Description
Cdc7-IN-1 is a potent and selective ATP-competitive inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication and cell cycle progression. Inhibition of CDC7 kinase has been shown to induce cell death in cancer cells, making this compound a promising compound for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents such as halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cdc7-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and amines are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
Cancer Models
-
Pancreatic Cancer :
- Cdc7 was found to be overexpressed in pancreatic adenocarcinoma, with studies demonstrating that knockdown of Cdc7 using siRNA or small molecule inhibitors like Cdc7-IN-1 resulted in significant apoptotic cell death in pancreatic cancer cell lines (Capan-1 and PANC-1) .
- The combination of Cdc7 inhibition with chemotherapy showed enhanced efficacy, indicating its potential as a synergistic treatment approach.
- Acute Myeloid Leukemia :
Ongoing Trials
This compound is currently being evaluated in clinical trials for various malignancies, particularly those resistant to standard therapies. The ongoing Phase 1 trial focuses on assessing its safety, tolerability, and maximum tolerated dose in patients with relapsed or refractory acute myeloid leukemia .
Data Summary
The following table summarizes key findings related to the applications of this compound across different cancer types:
Case Study 1: Pancreatic Cancer Treatment
In a cohort study involving 73 patients with pancreatic adenocarcinoma, elevated levels of Cdc7 were correlated with poor prognosis. Patients treated with siRNA targeting Cdc7 exhibited marked reductions in tumor size and increased survival rates compared to controls .
Case Study 2: Resistance Overcoming in AML
A study conducted on AML models demonstrated that treatment with this compound significantly reduced tumor burden when combined with standard chemotherapy agents. This finding underscores the potential for Cdc7 inhibitors to enhance treatment efficacy in resistant cancer types .
Mechanism of Action
Cdc7-IN-1 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 kinase is responsible for phosphorylating the minichromosome maintenance (MCM) complex, which is essential for the initiation of DNA replication. By inhibiting CDC7 kinase, this compound disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the ATP-binding site of CDC7 kinase, preventing its activation and subsequent phosphorylation of the MCM complex .
Comparison with Similar Compounds
Similar Compounds
Several other CDC7 kinase inhibitors have been developed, including:
PHA-767491: A dual CDC7/CDK9 kinase inhibitor with similar anti-proliferative effects.
Monzosertib (AS-0141): A selective CDC7 inhibitor currently in clinical trials for cancer therapy.
SGR-2921: Another potent CDC7 inhibitor with strong anti-tumor activity.
Uniqueness of Cdc7-IN-1
This compound is unique due to its high selectivity and potency as an ATP-competitive inhibitor of CDC7 kinase. It exhibits strong anti-proliferative effects in cancer cells with minimal toxicity to normal cells. This selectivity makes it a valuable tool for studying the specific role of CDC7 kinase in cancer and for developing targeted cancer therapies .
Biological Activity
Cdc7-IN-1 is a selective inhibitor of the Cdc7 kinase, which plays a critical role in DNA replication and cell cycle progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cancer cells, and implications for therapeutic strategies.
Cdc7 (cell division cycle 7) is a serine/threonine kinase that is essential for the initiation of DNA replication. It activates the MCM (minichromosome maintenance) complex, which is crucial for unwinding DNA at replication origins. This compound inhibits this kinase, thereby disrupting the phosphorylation of MCM proteins necessary for DNA replication initiation. The compound's inhibition leads to cell cycle arrest, particularly affecting S-phase entry and progression.
Biological Activity in Cancer Models
This compound has shown promising results in various cancer models. Here are some key findings:
- Impact on Cell Viability : In studies involving human cancer cell lines, this compound treatment resulted in significant reductions in cell viability, especially under conditions of replication stress induced by agents like hydroxyurea (HU) or etoposide .
- Checkpoint Activation : The inhibition of Cdc7 disrupts the activation of the Chk1 checkpoint pathway. Research indicates that Cdc7 is crucial for Claspin-Chk1 interaction, and its inhibition leads to reduced Chk1 activation in response to DNA damage .
- Neuroendocrine Transformation : Recent studies have demonstrated that this compound can impair neuroendocrine transformation in lung and prostate cancers. This suggests that targeting Cdc7 may prolong the response to targeted therapies by preventing tumor adaptation mechanisms .
Table 1: Summary of this compound Effects on Cancer Cell Lines
Study | Cell Line | Treatment | Key Findings |
---|---|---|---|
Yang et al. (2019) | HCT116 (colon cancer) | This compound + HU | Reduced Chk1 activation; impaired cell viability |
Rainey et al. (2013) | Various cancer cells | This compound | Increased cell death under replication stress |
Recent Study (2024) | Lung/Prostate tumors | This compound | Inhibited neuroendocrine transformation; prolonged therapy response |
Research Findings
- Cdc7 and Replication Stress : Studies have shown that Cdc7 is actively involved in maintaining cell viability during conditions of replication stress. Inhibition of Cdc7 using this compound leads to increased apoptosis in cancer cells exposed to DNA damaging agents .
- Role in M-phase Progression : Cdc7 also plays a role during M-phase by activating Aurora B kinase, which is essential for proper spindle assembly and chromosome segregation . Inhibition by this compound may disrupt these processes, leading to mitotic defects.
- Differential Dependency in Cancer Cells : Research indicates that cancer cells exhibit a higher dependency on Cdc7 for checkpoint activation compared to normal cells. This differential reliance presents an opportunity for selective targeting using inhibitors like this compound, which could preferentially affect tumor cells while sparing normal tissues .
Properties
IUPAC Name |
ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEODYFHQBZJNQ-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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